1,3-Diacetyloxypropan-2-yl icosanoate
Description
Properties
CAS No. |
55429-68-0 |
|---|---|
Molecular Formula |
C27H50O6 |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
1,3-diacetyloxypropan-2-yl icosanoate |
InChI |
InChI=1S/C27H50O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(30)33-26(22-31-24(2)28)23-32-25(3)29/h26H,4-23H2,1-3H3 |
InChI Key |
LJFXWMKIYBPHON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)C)COC(=O)C |
Origin of Product |
United States |
Biological Activity
1,3-Diacetyloxypropan-2-yl icosanoate is a compound derived from the fatty acid icosanoic acid (also known as eicosanoic acid) and is part of a broader class of esters that exhibit various biological activities. This compound has gained attention in pharmacological research due to its potential therapeutic applications, particularly in the context of anti-inflammatory and antimicrobial properties.
Chemical Structure and Properties
1,3-Diacetyloxypropan-2-yl icosanoate has the following molecular formula:
- Molecular Formula : C27H50O6
- CAS Number : 55429-68-0
The compound is characterized by its ester functional groups, which play a crucial role in its biological activity. The presence of acetyloxy groups contributes to its solubility and interaction with biological membranes.
Anti-inflammatory Properties
Research indicates that compounds similar to 1,3-diacetyloxypropan-2-yl icosanoate exhibit significant anti-inflammatory effects. In vitro studies have shown that fatty acid esters can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. For instance, a study highlighted that certain fatty acid derivatives can suppress the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages, suggesting a potential mechanism for their anti-inflammatory action .
Antimicrobial Activity
The antimicrobial properties of 1,3-diacetyloxypropan-2-yl icosanoate have also been explored. Fatty acid esters are known to disrupt microbial membranes, leading to cell lysis. Studies have demonstrated that compounds with similar structures possess activity against a range of bacteria and fungi. For example, an investigation into the antimicrobial efficacy of fatty acid esters found that they exhibited significant inhibitory effects against Staphylococcus aureus and Candida albicans .
Case Studies
- Study on Alchornea laxiflora : A systematic review on the phytochemical constituents of Alchornea laxiflora, which contains 1,3-diacetyloxypropan-2-yl icosanoate among other compounds, reported various traditional uses including treatment for inflammatory conditions and infections. The review emphasized the need for further research into the specific biological activities of isolated compounds from this plant .
- Larvicidal Activity : Another study focused on the larvicidal properties of related compounds against Aedes aegypti, a vector for several viral diseases. The findings suggested that certain fatty acid derivatives could serve as potential eco-friendly insecticides, underscoring the relevance of structural components in determining biological activity .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Polarity: Unlike cephalins or phosphatidylethanolamines, 1,3-diacetyloxypropan-2-yl icosanoate lacks a charged or polar head group, rendering it more hydrophobic. This limits its utility in aqueous systems but enhances compatibility with nonpolar matrices (e.g., lipid-based formulations) .
- Stability : The acetyloxy groups may confer greater hydrolytic stability compared to phosphate-containing analogs, which are prone to enzymatic or acidic degradation.
- Synthetic Utility: The compound’s ester linkages and simple structure suggest utility as a precursor for modified lipids or prodrugs, akin to intermediates used in isocoumarin synthesis (e.g., 2-(1,3-dioxoisoindolin-2-yl)propanoic acid in ) .
Comparison with Fatty Acid Esters
| Compound Name | Fatty Acid Chain | Ester Groups | Melting Point (est.) | Solubility |
|---|---|---|---|---|
| 1,3-Diacetyloxypropan-2-yl icosanoate | C20:0 (icosanoic) | Acetyloxy (×2) | High (>60°C) | Insoluble in water |
| Triicosanoin | C20:0 (×3) | Glycerol triester | ~75–80°C | Nonpolar solvents |
| 1-Monopalmitoylglycerol | C16:0 | Single acyl, two hydroxyls | ~60–65°C | Limited water |
Key Observations :
- Chain Length Impact: The icosanoate chain (C20:0) contributes to higher melting points and rigidity compared to shorter-chain esters (e.g., C16:0). This property may influence phase behavior in lipid matrices.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3-Diacetyloxypropan-2-yl icosanoate, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via esterification of glycerol derivatives with icosanoic acid under acidic or enzymatic catalysis. Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for quantification, and mass spectrometry (MS) for molecular weight verification. Special attention should be given to eliminating unreacted acyl donors and side products through column chromatography .
Q. What analytical methods are recommended for quantifying 1,3-Diacetyloxypropan-2-yl icosanoate in complex mixtures?
- Methodological Answer : Thermal desorption gas chromatography-mass spectrometry (TD-GC/MS) is effective for volatile derivatives, while reversed-phase HPLC with evaporative light scattering detection (ELSD) is suitable for non-volatile analysis. Method validation should include selectivity tests against matrix interferences (e.g., degradation products like acetic acid or aldehydes) and determination of limits of detection (LOD) and quantification (LOQ) .
Q. What are the key stability considerations for this compound under different storage conditions?
- Methodological Answer : Stability studies should assess hydrolysis susceptibility by monitoring ester bond integrity via infrared (IR) spectroscopy or HPLC under varying pH, temperature, and humidity. Accelerated stability testing (e.g., 40°C/75% relative humidity) can predict degradation pathways, such as acyloxy group cleavage, which generates icosanoic acid and glycerol derivatives .
Advanced Research Questions
Q. How do reaction conditions influence the compound’s role in peracid generation, and what mechanistic insights exist?
- Methodological Answer : In alkaline environments with hydrogen peroxide, the compound undergoes perhydrolysis to form peracetic acid, a potent oxidizer. Reaction kinetics can be studied using stopped-flow spectroscopy or Raman spectroscopy to track peroxide intermediates. Mechanistic studies should compare activation energies (via Arrhenius plots) and evaluate steric effects of the icosanoyl chain on reactivity .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer : Discrepancies may arise from impurities or stereochemical variations. Researchers should replicate studies using rigorously purified batches (≥98% by HPLC) and characterize stereoisomers via chiral chromatography or X-ray crystallography. Comparative bioassays (e.g., antimicrobial or enzyme inhibition tests) under standardized protocols can clarify structure-activity relationships .
Q. What computational models predict interactions between 1,3-Diacetyloxypropan-2-yl icosanoate and lipid-processing enzymes?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can model binding affinities with lipases or esterases, focusing on the compound’s acyl chain length and ester group orientation. Molecular dynamics (MD) simulations (using GROMACS) assess conformational stability in aqueous vs. lipid bilayer environments. Validate predictions with in vitro enzymatic assays measuring hydrolysis rates .
Methodological Challenges & Solutions
Q. How to design experiments to assess hydrolysis products in environmental or biological systems?
- Methodological Answer : Use isotopically labeled analogs (e.g., ¹³C-icosanoate) tracked via liquid chromatography-tandem mass spectrometry (LC-MS/MS). For environmental samples, solid-phase extraction (SPE) coupled with GC/MS identifies low-concentration metabolites. In vitro models (e.g., liver microsomes) can simulate enzymatic degradation pathways .
Q. What spectroscopic techniques differentiate stereoisomers or regiochemical variants of this compound?
- Methodological Answer : Chiral stationary phase HPLC (e.g., Chiralpak® columns) resolves enantiomers, while nuclear Overhauser effect spectroscopy (NOESY) NMR identifies regiochemical configurations. For crystalline samples, single-crystal X-ray diffraction provides unambiguous structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
